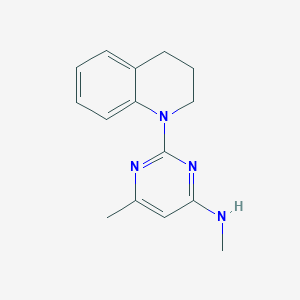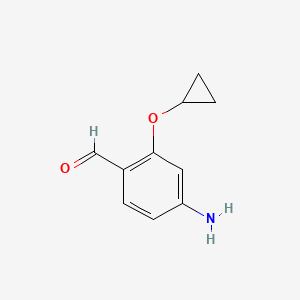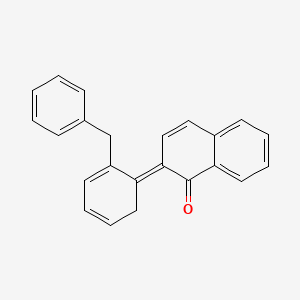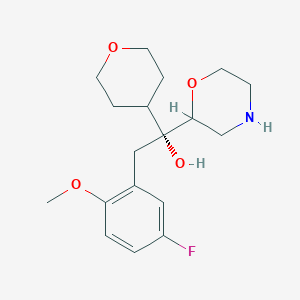
6-alpha-Fluoroisoflupredone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-alpha-Fluoroisoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, fluorinated at the 6 and 9 positions, which enhances its glucocorticoid activity. This compound is primarily used in research settings to study its effects on various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-Fluoroisoflupredone typically involves multiple steps, starting from anecortave dehydroacetate. The process includes bromine hydroxyl epoxy, 6-site fluorination, 9-site fluorination, and hydrolysis . Another method involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as Selectfluor®, to form the desired fluorinated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions to minimize impurities and isomers .
Análisis De Reacciones Químicas
Types of Reactions
6-alpha-Fluoroisoflupredone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the molecule.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-alpha-Fluoroisoflupredone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fluorination reactions and the effects of fluorine substitution on steroid structures.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of 6-alpha-Fluoroisoflupredone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The fluorine atoms enhance the compound’s binding affinity and stability, making it more potent than non-fluorinated analogs .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A non-fluorinated analog with similar anti-inflammatory properties but lower potency.
Diflorasone: Another fluorinated corticosteroid with potent anti-inflammatory activity.
Flumethasone: A fluorinated corticosteroid used in veterinary medicine.
Uniqueness
6-alpha-Fluoroisoflupredone is unique due to its dual fluorination at the 6 and 9 positions, which significantly enhances its glucocorticoid activity compared to other similar compounds. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H26F2O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12?,13?,15?,16?,18-,19-,20-,21-/m0/s1 |
Clave InChI |
ABUISBDTYAZRHY-VRSLZVFHSA-N |
SMILES isomérico |
C[C@]12CC([C@]3(C(C1CC[C@@]2(C(=O)CO)O)CC(C4=CC(=O)C=C[C@@]43C)F)F)O |
SMILES canónico |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)


![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)



![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
